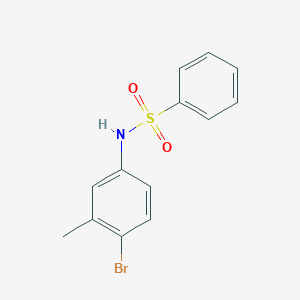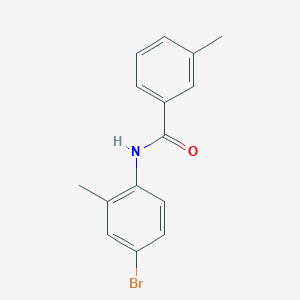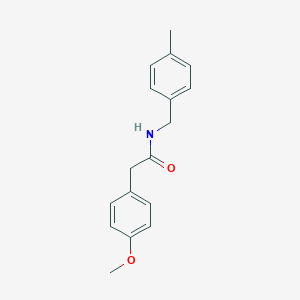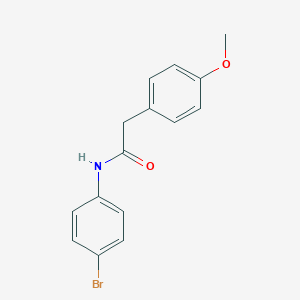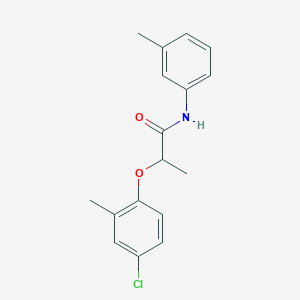
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide, also known as Clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is widely used in scientific research applications.
作用机制
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid activates PPARα by binding to its ligand-binding domain (LBD). The binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a transcriptional complex. The complex then binds to specific DNA sequences, called peroxisome proliferator response elements (PPREs), in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid has several biochemical and physiological effects, including the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and bile acid synthesis. It also decreases plasma triglyceride and cholesterol levels, improves insulin sensitivity, and reduces inflammation. These effects are mediated by the activation of PPARα and the downstream signaling pathways.
实验室实验的优点和局限性
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid has several advantages for lab experiments, including its high potency and specificity for PPARα, its well-characterized mechanism of action, and its availability as a commercial reagent. However, it also has some limitations, including its potential toxicity and off-target effects, which may vary depending on the experimental conditions and cell/tissue type used.
未来方向
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid, including the identification of novel PPARα agonists with improved efficacy and safety profiles, the development of new therapeutic strategies for metabolic disorders, and the investigation of the role of PPARα in other physiological processes, such as cancer and neurodegeneration. Additionally, the use of 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid in combination with other drugs or natural compounds may provide new insights into its pharmacological properties and therapeutic potential.
合成方法
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid is synthesized by the reaction of 4-chloro-2-methylphenol with 3-methylbenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 50-60°C. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid is used in scientific research as a PPARα agonist to study its role in lipid metabolism, inflammation, and energy homeostasis. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including fatty acid oxidation, lipoprotein metabolism, and bile acid synthesis. 2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide acid activates PPARα, leading to the upregulation of these genes and a decrease in plasma triglyceride and cholesterol levels.
属性
分子式 |
C17H18ClNO2 |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-5-4-6-15(9-11)19-17(20)13(3)21-16-8-7-14(18)10-12(16)2/h4-10,13H,1-3H3,(H,19,20) |
InChI 键 |
FAZRBVDIHGORCI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



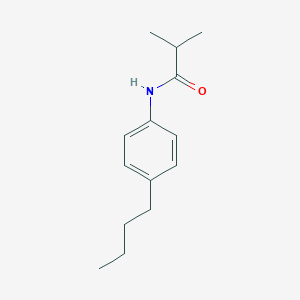
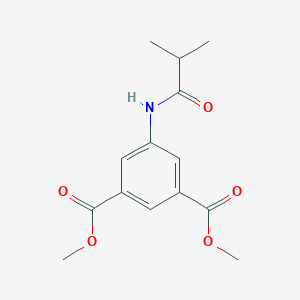
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)

